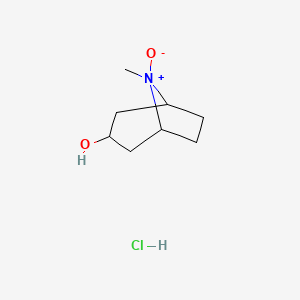

tropine-N-oxide hydrochloride

Beschreibung

Context of Tropane (B1204802) Alkaloids in Natural Products Chemistry

Tropane alkaloids are a well-established class of secondary metabolites characterized by a distinctive bicyclic [3.2.1] tropane ring in their chemical structure. numberanalytics.comwikipedia.org This ring system consists of pyrrolidine (B122466) and piperidine (B6355638) rings that share a single nitrogen atom and two carbon atoms. mdpi.com These natural compounds are predominantly found in various plant species, particularly those belonging to the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus. wikipedia.orgmdpi.com

The biosynthesis of tropane alkaloids is a complex process that begins with the amino acid ornithine or arginine. numberanalytics.com Through a series of enzymatic reactions, these precursors are converted into the tropane ring system, which is then further modified to produce a diverse array of over 200 identified tropane alkaloids. numberanalytics.commdpi.com This class of compounds is divided into two main groups: tropine (B42219) derivatives, such as atropine (B194438) and scopolamine (B1681570), and ecgonine (B8798807) derivatives, like cocaine. nih.gov Many tropane alkaloids are recognized for their significant pharmacological properties and have been developed for various applications as mydriatics, antiemetics, and antispasmodics. nih.gov

Significance of N-Oxide Derivatives in Alkaloid Chemistry and Research

The formation of an N-oxide derivative, which involves the oxidation of a nitrogen atom in the alkaloid structure, is a significant transformation in alkaloid chemistry. mdpi.com Initially, some N-oxides were considered artifacts of the isolation process, but they are now recognized as authentic natural products and important metabolic intermediates. mdpi.comclockss.org The N-oxide functional group is highly polar and zwitterionic, which increases the water solubility of the parent alkaloid. nih.govrsc.org

This modification can substantially alter the physicochemical and biological properties of the molecule, including its bioavailability and metabolic stability. mdpi.comnih.gov In research, the conversion to an N-oxide is studied to understand metabolic pathways, as many alkaloids are excreted from the body in this form. mdpi.com The electronic configuration of the molecule is also significantly changed upon N-oxidation. cdnsciencepub.com Studies on pyridine (B92270) N-oxide derivatives, for instance, show a notable upfield shift for the carbon atoms ortho and para to the nitrogen and a downfield shift for the meta carbons in 13C NMR spectra, indicating a substantial change in electron density. cdnsciencepub.com

The synthesis and characterization of alkaloid N-oxides are key areas of research. mdpi.com Laboratory synthesis is often achieved using oxidizing agents like hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KPMS). mdpi.com Modern analytical techniques are crucial for their identification and structural elucidation. mdpi.com

Table 2: General Analytical Methods in Alkaloid N-Oxide Research

| Analytical Technique | Type of Information Obtained | Reference |

|---|---|---|

| LC-Q-ToF-MS | Confirmation of the addition of an oxygen atom via mass accuracy measurement of the [M+H]⁺ ion and fragmentation patterns. | mdpi.com |

| FT-IR Spectrometry | Identification of functional groups and structural changes between the parent alkaloid and its N-oxide derivative. | mdpi.com |

| Electrochemistry | Study of reduction-oxidation mechanisms, shedding light on potential reactions in biological systems and degradation pathways. | mdpi.com |

| NMR Spectroscopy | Elucidation of changes in the electronic environment of carbon and hydrogen atoms upon N-oxidation. | cdnsciencepub.com |

Research Gaps and Objectives for Tropine-N-Oxide Hydrochloride Investigations

While the chemistry of parent tropane alkaloids and the general characteristics of alkaloid N-oxides are well-documented, specific research focused exclusively on this compound is less extensive. This points to several research gaps and potential objectives for future investigations.

A primary objective is the comprehensive structural and physicochemical characterization of this compound using a full suite of modern analytical methods, as outlined in Table 2. While general properties are known, detailed spectroscopic data (NMR, IR, MS) and electrochemical behavior studies would provide a more complete scientific profile. mdpi.com

Further research is needed to clarify its role as a metabolite. Investigating its formation from tropine in biological systems and its subsequent metabolic fate would contribute to a better understanding of tropane alkaloid toxicology and pharmacology. Elucidating its electrochemical reduction could also reveal insights into its potential reactions within living organisms. mdpi.com There is also an opportunity to develop and validate its use as a certified analytical standard for the quantitative detection of tropane alkaloid contamination in food and agricultural products, an area of growing importance. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tropine |

| Atropine |

| Scopolamine |

| Cocaine |

| Ornithine |

| Arginine |

| Hydrogen peroxide |

| Potassium peroxymonosulfate (KPMS) |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H16ClNO2 |

|---|---|

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9(11)6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H |

InChI-Schlüssel |

ZSDLNBKLPANNML-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)O)[O-].Cl |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of Tropine N Oxide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For tropine-N-oxide hydrochloride, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of tropane (B1204802) alkaloids are sensitive to the stereochemistry of the molecule. nih.govuark.edu The formation of the N-oxide has a notable effect on the chemical shifts of the protons and carbons in the vicinity of the nitrogen atom. nih.gov In tropine-N-oxide, the N-methyl group signal is significantly deshielded compared to its parent amine, tropine (B42219). cdnsciencepub.com This deshielding is a characteristic effect of N-oxidation. nih.gov

Detailed ¹H and ¹³C NMR data for tropine and its N-oxide derivative are essential for a comparative analysis. While specific spectral data for this compound is not abundantly available in the public domain, analysis of related tropane N-oxides provides valuable insights. nih.govcdnsciencepub.com For instance, in atropine (B194438) N-oxide, a related compound, the N-methyl signal appears at a significantly lower field than in atropine itself. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tropine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.25 | 40.6 |

| H-1/H-5 | 3.07 | 60.4 |

| H-2/H-4 (axial) | 2.09 | 36.7 |

| H-2/H-4 (equatorial) | 1.98 | 37.6 |

| H-3 | 4.00 | 67.6 |

| H-6/H-7 (axial) | 2.08 | 35.8 |

| H-6/H-7 (equatorial) | 1.66 | 35.8 |

Note: Data compiled from various sources and may vary based on solvent and experimental conditions. tandfonline.comchemicalbook.com

Configurational and Conformational Studies of the Tropane Ring System

The tropane skeleton consists of a six-membered piperidine (B6355638) ring in a chair-like conformation fused with a five-membered pyrrolidine (B122466) ring. cdnsciencepub.com The stereochemistry at the nitrogen atom in N-oxides of tropane alkaloids has been a subject of detailed investigation. NMR spectroscopy, particularly the analysis of coupling constants and nuclear Overhauser effects (NOE), is crucial for determining the configuration and preferred conformation of the tropane ring system. cdnsciencepub.comhebmu.edu.cn

In tropane N-oxides, the oxygen atom can be either axial or equatorial with respect to the piperidine ring. The chemical shifts of the N-methyl protons are particularly sensitive to this configuration. cdnsciencepub.com An equatorial N-methyl group is typically observed at a lower field (more deshielded) compared to an axial one. cdnsciencepub.com Studies on various tropane N-oxides have shown that the presence of other functional groups on the tropane ring can influence the stereochemical outcome of N-oxidation. cdnsciencepub.comcdnsciencepub.com For instance, oxygen functions at the C-6β and C-7β positions were found to deshield the equatorial N-methyl signal. cdnsciencepub.com The analysis of coupling constants in the NMR spectra of tropane derivatives confirms that the six-membered ring predominantly adopts a chair conformation, which may be slightly distorted. cdnsciencepub.com

Application of 2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure, especially for complex molecules like tropane alkaloids. dtic.milnih.govweebly.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. ox.ac.uk For this compound, COSY would reveal the connectivity between protons on adjacent carbons in the tropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached, providing a powerful tool for assigning carbon signals based on their known proton assignments. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. ox.ac.uk This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the context of this compound, HMBC would show correlations from the N-methyl protons to the bridgehead carbons (C-1 and C-5), confirming the structure of the tropane core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. dtic.mil For this compound, NOESY could be used to determine the relative orientation of the N-oxide and the protons on the tropane ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.govchrom-china.com For this compound (C₁₇H₂₄ClNO₄), HRMS would confirm the exact mass of the protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass. clearsynth.comsigmaaldrich.com The high mass accuracy of HRMS, typically within 5 ppm, is a reliable method for confirming the identity of synthesized or isolated compounds. nih.gov

Table 2: Molecular Formula and Mass Information for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₇H₂₄ClNO₄ | 341.83 |

Data obtained from chemical supplier information. clearsynth.comsigmaaldrich.comsimsonpharma.com

Fragmentation Pathways and Structural Elucidation by LC-Q-ToF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) is a powerful technique for the analysis of complex mixtures and the structural elucidation of individual components. mdpi.com This method combines the separation capabilities of LC with the high-resolution and accurate mass measurement of Q-ToF MS, along with the ability to perform tandem mass spectrometry (MS/MS) for fragmentation studies. nih.gov

In the analysis of tropane alkaloids, MS/MS experiments are used to induce fragmentation of the protonated molecular ion, providing characteristic product ions that are indicative of the compound's structure. oup.commdpi.com For tropine-N-oxide, a characteristic fragmentation pathway involves the loss of the N-oxide group or fragments of the tropane ring. nih.gov The fragmentation pattern of atropine N-oxide, a closely related structure, shows a main product ion at m/z 140, corresponding to the tropine-N-oxide cation (C₈H₁₃NO)⁺. nih.gov This is in contrast to atropine, which primarily fragments to an ion at m/z 124. nih.gov The study of these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from related alkaloids. nih.govoup.commjcce.org.mk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, most notably the N-oxide group.

The definitive feature in the infrared spectrum of an amine oxide is the absorption band corresponding to the stretching vibration of the nitrogen-oxygen (N-O) bond. This vibrational mode serves as a crucial diagnostic marker for the successful oxidation of the tertiary amine in the tropane skeleton to its corresponding N-oxide.

Research findings from Fourier-transform infrared spectroscopy (FT-IR) studies on various alkaloid N-oxides consistently identify the characteristic N-O stretching vibration in a specific region of the spectrum. mdpi.comresearchgate.net Studies on a range of alkaloid N-oxides, including the structurally related atropine N-oxide, have recorded the characteristic signals for N-O group vibrations in the frequency range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.comresearchgate.netresearchgate.netresearchgate.net This absorption is a clear indicator of the presence of the N-oxide functional group. researchgate.net

For aliphatic amine oxides in general, the N-O stretching absorption is typically observed around 950 cm⁻¹. msu.edu Tropine-N-oxide, being an aliphatic amine oxide, is expected to exhibit its N-O stretch within this region. It is important to note that these bands can be of weak to medium intensity and are located in the complex "fingerprint region" of the IR spectrum (generally 1450 cm⁻¹ to 600 cm⁻¹), which contains a multitude of overlapping vibrational bands, sometimes making definitive assignment challenging without comparative analysis. mdpi.commsu.edu

In the case of this compound, the molecule exists as a salt, with the oxygen atom of the N-oxide group being protonated. Studies on similar compounds, such as trimethylamine (B31210) oxide hydrochloride, show that the N-O stretching frequency remains largely unchanged compared to the anhydrous form. cdnsciencepub.com For trimethylamine oxide, the N-O stretch is observed at 937 cm⁻¹, and this frequency is maintained in its hydrochloride salt. cdnsciencepub.com However, the formation of the hydrochloride salt introduces other significant spectral features, most notably those associated with the O-H group of the resulting [(R)₃NOH]⁺ cation. This would include a strong, broad O-H stretching band and a distinct O-H bending vibration. cdnsciencepub.com

The table below summarizes the key infrared absorption data for the N-O functional group based on published research.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Source |

| Aliphatic Amine Oxide | N-O Stretch | 970 - 930 | msu.edu |

| Alkaloid N-Oxides | N-O Stretch | 971 - 928 | mdpi.comresearchgate.netresearchgate.net |

| Trimethylamine Oxide | N-O Stretch | 937 | cdnsciencepub.com |

| Trimethylamine Oxide HCl | N-O Stretch | 939 | cdnsciencepub.com |

Reaction Kinetics and Mechanistic Elucidation Involving Tropine N Oxide Hydrochloride

Kinetic Analysis of N-Oxide Formation

The oxidation of the tertiary amine group in tropine (B42219) to form tropine-N-oxide is a key transformation. The kinetics of this reaction are influenced by the choice of oxidant and the reaction conditions.

Determination of Reaction Order and Rate Constants

The oxidation of tropine to its N-oxide has been shown to follow second-order kinetics. researchgate.net For instance, the reaction of atropine (B194438), a closely related tropane (B1204802) alkaloid, with potassium peroxymonosulfate (B1194676) to form atropine N-oxide is a second-order reaction with a rate constant of 0.193 L·mol⁻¹·min⁻¹. researchgate.netmdpi.com This provides a valuable reference point for the kinetics of tropine N-oxide formation under similar conditions.

Studies have investigated various oxidants, including m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid, to determine the optimal conditions for N-oxide synthesis. researchgate.net It was found that potassium peroxymonosulfate is a highly effective oxidant, achieving a 100% yield of atropine N-oxide within 15 minutes under optimal pH and duration. researchgate.netresearchgate.net The oxidation of atropine sulfate (B86663) monohydrate by chloramine-T in an acidic medium was found to be first-order with respect to the oxidant (chloramine-T) and fractional-order with respect to the atropine substrate. bas.bg

Table 1: Kinetic Parameters for the Oxidation of Related Tropane Alkaloids

| Alkaloid | Oxidant | Reaction Order | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Atropine | Potassium Peroxymonosulfate | Second-order | 0.193 L·mol⁻¹·min⁻¹ | researchgate.netmdpi.com |

Role of Acid-Base Catalysis in Oxidation Reactions

The formation of N-oxides from tertiary amines is significantly influenced by pH. The oxidation of alkaloids to their N-oxides is generally favored in an alkaline environment, with the optimal pH often being close to the pKa of the alkaloid. mdpi.com This is because the unprotonated tertiary amine, with its available lone pair of electrons, is the species that undergoes oxidation. rsc.orgsemanticscholar.org

The kinetics of the oxidation of atropine with peroxymonosulfate adhere to the principles of specific acid-base catalysis. researchgate.netmdpi.com In acidic solutions, the amine group is protonated, which deactivates it towards electrophilic attack by the oxidizing agent. nih.gov This principle allows for selective N-oxidation of heteroaromatic rings in the presence of more basic aliphatic amines by protonating the latter with a strong acid. nih.gov Conversely, performing the reaction at a basic pH ensures the tertiary amine is deprotonated and more readily oxidized. rsc.orgsemanticscholar.org

Electrochemical Reduction Mechanisms

Electrochemical methods, particularly voltammetry, are powerful tools for investigating the reduction of tropine-N-oxide hydrochloride. These studies simulate metabolic degradation pathways and elucidate the electron transfer mechanisms. mdpi.com

Voltammetric Studies on Electrode Surfaces

Voltammetric studies, often conducted on mercury-based electrodes, show that alkaloid N-oxides are readily reduced over a wide pH range (typically 3 to 7). mdpi.com The reduction can manifest as one or two peaks on the voltammogram, depending on the specific N-oxide and the pH of the solution. mdpi.com

For atropine N-oxide, reduction on a mercury dropping electrode results in two distinct peaks. researchgate.netresearchgate.net This two-peak system suggests a stepwise reduction process. mdpi.com The reduction current is typically of a diffusion-adsorption nature. mdpi.com In contrast, the electrochemical oxidation of atropine on a boron-doped diamond electrode occurs at a potential of 1.5 V in the presence of 2 M perchloric acid. researchgate.net

Identification of Reduction Products by Mass Spectrometry

High-resolution mass spectrometry (MS) is crucial for identifying the products of electrochemical reduction. mdpi.comnih.gov For many alkaloid N-oxides, including those of the tropane family, the primary reduction product is the original tertiary alkaloid. mdpi.comnih.gov

In the case of atropine N-oxide, fragmentation of the protonated molecular ion (m/z 306) yields a main product ion at m/z 140, corresponding to the tropine N-oxide fragment (C₈H₁₃NO). mdpi.combas.bg This is distinct from the fragmentation of atropine itself, which produces a key ion at m/z 124 (C₈H₁₃N). mdpi.com The successful detection of the parent alkaloid post-electrolysis confirms the reduction of the N-oxide back to the tertiary amine. nih.gov

Table 2: Key Mass Spectrometry Fragments for Atropine and its N-Oxide

| Compound | Protonated Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Fragment Formula | Reference |

|---|---|---|---|---|

| Atropine | 290.1 | 124 | C₈H₁₃N | mdpi.comrsc.org |

Electron Transfer Processes and Protonation States

The electrochemical reduction of tropine-N-oxide involves a series of electron and proton transfer steps. The appearance of two reduction peaks in the voltammogram of atropine N-oxide is indicative of two sequential single-electron transfer processes. researchgate.netmdpi.com

The generally accepted mechanism is as follows:

First Electron Transfer : The first step involves a single-electron transfer to the N-oxide, which, coupled with protonation, can form a hydroxylamine (B1172632) derivative. mdpi.com In some cases, this step yields an amine radical cation and a hydroxide (B78521) ion. mdpi.com

Second Electron Transfer : A subsequent one-electron, one-proton step reduces the intermediate to the parent tertiary amine (tropine). researchgate.netmdpi.com

Therefore, each of the two reduction peaks observed for atropine N-oxide corresponds to a process involving one electron and one proton. researchgate.netresearchgate.net In instances where only a single cathodic peak is observed for an alkaloid N-oxide, it suggests a one-stage reduction involving one electron and one proton to form a hydroxylamine derivative, which may then convert to the original alkaloid in a non-electrochemical step. mdpi.com

Mechanistic Pathways of N-Demethylation via N-Oxide Intermediates

The N-demethylation of tertiary N-methylamines, such as the tropane alkaloid scaffold, is a pivotal transformation in synthetic and medicinal chemistry. The conversion often proceeds through the formation of an N-oxide intermediate, typically by oxidation with reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). rsc.org This activated intermediate, often isolated as a hydrochloride salt like this compound, is then susceptible to demethylation through various mechanistic pathways. rsc.orgrsc.org These routes are central to both industrial synthesis of valuable pharmaceutical precursors and understanding the in vivo metabolism of amine-containing drugs. rsc.orgnih.gov

Iminium Ion Formation and Subsequent Reactions

A predominant mechanism for the N-demethylation of tropine-N-oxide and related compounds involves the formation of a highly reactive iminium ion intermediate. This pathway is notably implicated in electrochemical and certain metal-catalyzed demethylation processes. rsc.org

The classic Polonovski reaction and its modifications provide a foundational understanding of this pathway. In iron-catalyzed versions of this reaction, the this compound is treated with an iron catalyst, such as FeSO₄, which facilitates the elimination of the N-oxide oxygen and the abstraction of a proton from the N-methyl group to generate an iminium cation. rsc.orgresearchgate.net

Recent studies on the electrochemical N-demethylation of tropane alkaloids have provided direct evidence for this mechanism. rsc.org The process is proposed to be a two-electron oxidation reaction at the anode, which generates the iminium intermediate. rsc.org This electrophilic species is then readily attacked by a nucleophile present in the reaction medium. When water is used as a solvent or co-solvent, it acts as the nucleophile, attacking the iminium ion to form an unstable N-hydroxymethyl intermediate (a hemiaminal). This intermediate subsequently collapses, releasing formaldehyde (B43269) and the demethylated secondary amine, nortropine (B26686). rsc.org

The proposed mechanism is supported by trapping experiments. For instance, when the electrochemical reaction is performed in the presence of cyanide ions (CN⁻), a potent nucleophile, an N-nitrilo-noratropine adduct is formed. rsc.org The formation of this product strongly suggests the existence of the transient iminium intermediate, which is intercepted by the cyanide before it can react with water. rsc.org Dimerization can also occur during these reactions, where the newly formed secondary amine (nortropine) acts as a nucleophile and attacks the iminium intermediate, resulting in a dimeric tertiary diamine. rsc.org

This iminium ion pathway is not limited to synthetic reactions; it is also a key feature of the in vivo metabolism of many amine-containing drugs, a process often catalyzed by Cytochrome P450 (CYP) enzymes. rsc.org

| Experimental Observation | Intermediate Proposed | Reactant/Condition | Resulting Product | Significance | Reference |

|---|---|---|---|---|---|

| Electrochemical oxidation in water | Iminium ion | Atropine, Glassy Carbon Electrode | Noratropine (B1679849) + Formaldehyde | Supports iminium ion formation followed by hydrolysis. | rsc.org |

| Trapping experiment with cyanide | Iminium ion | Atropine, Cyanide (CN⁻) | N-nitrilo-noratropine | Provides direct evidence for the transient iminium intermediate. | rsc.org |

| Dimer formation | Iminium ion | Tropane, Electrochemical cell | Quaternary amine dimer | Demonstrates the electrophilicity of the iminium ion, which can be attacked by the secondary amine product. | rsc.org |

| Palladium-catalyzed N-demethylation | Iminium ion | Hydrocodone, Pd(OAc)₂ | Norhydrocodone | Suggests the iminium pathway is applicable to various transition-metal-catalyzed systems. | researchgate.net |

Biomimetic Oxidation Pathways

Biomimetic approaches seek to replicate the high efficiency and selectivity of enzymatic reactions in a laboratory setting. The N-demethylation of tropane alkaloids is catalyzed in biological systems by enzymes like Cytochrome P450 (CYP), which utilize iron-containing heme centers. rsc.orgacs.org Inspired by this, researchers have developed catalytic systems that mimic the function of these enzymes.

A prominent example is the use of iron(III)-tetraamido macrocyclic ligand (FeIII-TAML) catalysts in combination with an oxidant like hydrogen peroxide (H₂O₂). rsc.orgrsc.orgresearchgate.net These systems catalyze the oxidative N-demethylation of atropine and other alkaloids through a pathway that is distinct from, yet related to, the direct formation of an iminium ion from the N-oxide. rsc.orgrsc.org

Studies have shown that the FeIII-TAML catalyzed reaction proceeds via a biomimetic oxidation pathway that involves the formation and subsequent decomposition of an N-hydroxymethylnoratropine intermediate. rsc.orgresearchgate.net This suggests the catalyst facilitates the oxidation of the N-methyl group itself. The reaction selectivity between N-demethylation (producing noratropine) and further oxidation of the methyl group to an N-formyl derivative (N-formyl-noratropine) is sensitive to several factors. rsc.orgrsc.org

Key parameters influencing this biomimetic pathway include:

Co-solvent: The structure of the alcohol co-solvent can affect selectivity. Ethanol (B145695) has been found to be a suitable solvent for this reaction. researchgate.netrsc.org

Oxidant: While aqueous H₂O₂ favors N-demethylation, using other oxidants like tert-butyl or cumene (B47948) hydroperoxide can shift the selectivity towards the formation of the N-formyl by-product. rsc.orgrsc.org

Reaction Conditions: The rate of H₂O₂ addition and the concentration of water also play a role in directing the reaction towards the desired demethylated product. rsc.orgrsc.org

| Parameter | Condition | Effect on Reaction | Primary Product | Reference |

|---|---|---|---|---|

| Oxidant | Aqueous H₂O₂ | Favors N-demethylation pathway. | Noratropine | rsc.orgrsc.org |

| tert-butyl or cumene hydroperoxide | Shifts selectivity toward N-methyl oxidation. | N-formyl-noratropine | rsc.orgrsc.org | |

| Co-Solvent | Ethanol | Good conversion to products. | Noratropine | researchgate.net |

| Co-Solvent | Isopropanol (B130326), Acetonitrile (B52724), DMF | Lower yields of noratropine compared to ethanol. | Noratropine | researchgate.net |

| Temperature | - | Mainly affects the conversion efficiency of atropine. | - | rsc.orgresearchgate.net |

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. Through methods like density functional theory (DFT), it is possible to model reaction intermediates, calculate transition state energies, and predict the most favorable mechanistic pathways. researchgate.netnih.gov

In the context of tropane alkaloids and related N-oxides, computational studies have provided significant insights. For instance, high-level quantum chemistry calculations have been employed to investigate the carbon-skeleton rearrangement in tropane alkaloid biosynthesis, a process catalyzed by a cytochrome P450 enzyme. researchgate.net These studies evaluated pathways involving radical and carbocation intermediates, concluding that a concerted rearrangement mechanism involving carbocations is the most viable low-energy pathway. researchgate.net While not directly focused on N-demethylation, this research highlights the capability of computational methods to dissect complex, enzyme-mediated reaction mechanisms within this family of compounds.

More directly related to N-oxide chemistry, a combined experimental and theoretical approach was used to elucidate the reduction mechanisms of aromatic N-oxides by an Fe(II)-tiron complex. nih.gov DFT calculations suggested that the initial electron transfer from the iron complex to the N-oxide is the rate-limiting step, while subsequent steps like protonation and N-O bond cleavage are barrierless. nih.gov These computational predictions were then confirmed by experimental kinetic isotope effect measurements, demonstrating a powerful synergy between theoretical modeling and empirical data. nih.gov

Recently, computational tools have also been leveraged for biosynthetic pathway prediction to produce novel tropane alkaloid derivatives, including tropane N-oxides, in engineered yeast. pnas.org This illustrates a predictive application of computational chemistry, moving beyond mechanistic elucidation to guide synthetic biology efforts for creating new compounds. Although specific computational studies detailing the N-demethylation mechanism of this compound itself are not widely published, the principles and methodologies from related systems provide a clear framework for how such an investigation would proceed. Such studies would likely model the interaction of the N-oxide with various catalysts (e.g., Fe²⁺), map the potential energy surface for the formation of the iminium ion, and calculate the energy barriers for subsequent reactions with nucleophiles like water.

Chemical Biology and Biotransformation of Tropine N Oxide Hydrochloride

Role as an Intermediate in Alkaloid Metabolism

Tropine-N-oxide is recognized as a metabolite in the broader metabolic pathways of tropane (B1204802) alkaloids. While tropine (B42219) itself is a well-established precursor in the biosynthesis of pharmacologically significant alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), its N-oxide form is typically a product of metabolic transformation, particularly in detoxification or catabolic pathways.

In plants, the metabolism of tropane alkaloids is complex and primarily geared towards biosynthesis and storage. However, catabolic pathways exist. While direct evidence for the specific enzymatic pathways metabolizing tropine-N-oxide in plants is limited, the degradation of the core tropane structure has been studied in microorganisms.

A notable example is the bacterium Pseudomonas sp. strain AT3, which is capable of utilizing tropine as its sole source of carbon and nitrogen. The metabolic pathway in this bacterium involves the demethylation of tropine to nortropine (B26686), releasing formaldehyde (B43269). nih.gov This initial step is a crucial transformation of the tropane core. The pathway then proceeds through several intermediates, including 6-hydroxycyclohepta-1,4-dione, eventually leading to the formation of succinate (B1194679) and acetone. nih.gov While this study focuses on tropine, it provides a model for the microbial degradation of the tropane skeleton. It is plausible that tropine-N-oxide, if present, would be reduced back to tropine before entering such a degradative pathway, or be processed by a similar set of enzymes.

Engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, have been successfully used as platforms for the de novo production and biotransformation of tropane alkaloids. researchgate.netnih.govmdpi.com These systems typically involve expressing plant-derived enzymes to build the tropane skeleton from simple precursors. researchgate.netnih.gov This demonstrates that microbial cells can host and perform complex enzymatic reactions on tropane intermediates, suggesting a potential for engineering microbes to specifically process tropine-N-oxide.

Table 1: Microbial Biotransformation of Tropine

| Microorganism | Substrate | Key Transformation | Product(s) |

|---|---|---|---|

| Pseudomonas sp. AT3 | Tropine | N-demethylation and ring cleavage | Nortropine, Formaldehyde, 6-hydroxycyclohepta-1,4-dione, Succinate |

In mammals, foreign compounds (xenobiotics) like alkaloids are primarily metabolized in the liver to facilitate their excretion. The N-oxidation of tertiary amines is a common Phase I metabolic reaction. This transformation is catalyzed by two main superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). wikipedia.org

These enzymes convert lipophilic compounds into more polar, water-soluble metabolites. wikipedia.org Specifically, FMOs are known to oxygenate soft nucleophiles, particularly nitrogen and sulfur atoms in a wide array of xenobiotics. nih.gov The formation of tropine-N-oxide from tropine is a classic example of such a reaction. While direct studies on tropine metabolism are limited, research on the related, more complex tropane alkaloid scopolamine shows involvement of CYP enzymes, particularly in oxidative demethylation. nih.gov Studies on pyrrolizidine (B1209537) alkaloids, which also contain a nitrogen bridge, have demonstrated that their N-oxides can be reduced back to the parent alkaloid by hepatic CYPs and intestinal microbiota. researchgate.net This suggests a reversible metabolic step where tropine-N-oxide could potentially be converted back to tropine in a hepatic environment.

Table 2: Key Hepatic Enzymes in Alkaloid Metabolism

| Enzyme Family | General Function | Relevance to Tropine-N-Oxide |

|---|---|---|

| Cytochrome P450 (CYP) | Monooxygenation of a wide range of substrates, including xenobiotics. wikipedia.org | Likely involved in the N-oxidation of tropine and potential subsequent reactions like demethylation. nih.govresearchgate.net |

| Flavin-containing Monooxygenase (FMO) | Specializes in the oxidation of heteroatoms, particularly nitrogen and sulfur. nih.gov | Considered a primary candidate for catalyzing the conversion of tropine to tropine-N-oxide. |

Biosynthetic Precursors and Pathways of Tropane Alkaloids

Tropine, and by extension its N-oxide, is derived from a complex biosynthetic pathway that originates from simple amino acids. The elucidation of this pathway has been a significant focus of research for decades. sci-hub.red

The biosynthesis of the tropane ring system begins with the amino acids L-ornithine or L-arginine. nih.govmdpi.com Through a series of enzymatic steps, these precursors are converted into putrescine. The first committed step in tropane alkaloid synthesis is the N-methylation of putrescine by the enzyme putrescine N-methyltransferase (PMT) to form N-methylputrescine. mdpi.com This is followed by oxidative deamination by a copper-containing enzyme, N-methylputrescine oxidase (MPO), which yields 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com

The formation of the characteristic bicyclic tropane core from the monocyclic N-methyl-Δ¹-pyrrolinium cation remained a mystery for many years. Recent research has identified a key enzyme: a non-canonical type III polyketide synthase (PKS), named pyrrolidine (B122466) ketide synthase (PYKS). researchgate.netresearchgate.net

Unlike typical PKS enzymes that use CoA-activated starter molecules, PYKS directly utilizes the N-methyl-Δ¹-pyrrolinium cation as its starter substrate. researchgate.net It catalyzes two successive decarboxylative condensations of malonyl-CoA to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netresearchgate.net This intermediate is then acted upon by a cytochrome P450 enzyme (from the CYP82M subfamily, such as AbCYP82M3 in Atropa belladonna) which catalyzes an intramolecular condensation to form the bicyclic structure of tropinone (B130398). nih.govresearchgate.net Tropinone is the direct precursor to tropine, being stereospecifically reduced by the enzyme tropinone reductase I (TR-I). nih.govnih.govscispace.com

While the tropane alkaloid pathway is largely enzyme-driven, it also includes crucial non-enzymatic, spontaneous chemical reactions. The first key non-enzymatic step is the intramolecular cyclization of 4-methylaminobutanal. This aldehyde, produced by MPO, spontaneously forms a Schiff base, which results in the stable N-methyl-Δ¹-pyrrolinium cation. mdpi.com

Furthermore, recent studies on the PYKS-mediated reaction have revealed a non-enzymatic component. The PYKS enzyme may first catalyze the condensation of malonyl-CoA to produce a 3-oxo-glutaric acid intermediate. This intermediate can then undergo a non-enzymatic, spontaneous Mannich-like condensation with the N-methyl-Δ¹-pyrrolinium cation to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. repec.orgresearchgate.netnih.govnih.gov This biomimetic reaction is analogous to the classic Robinson synthesis of tropinone from 1917, highlighting how enzymatic and spontaneous chemical principles combine to construct the complex tropane skeleton. sci-hub.red

Biocatalytic Applications in Tropane Derivative Synthesis

The enzymes involved in tropane alkaloid biosynthesis and metabolism represent a powerful toolkit for biocatalysis, enabling the synthesis of novel tropane derivatives. While there is no specific literature detailing the use of tropine-N-oxide hydrochloride as a biocatalytic substrate or catalyst, related biocatalytic systems are well-established.

Engineered microorganisms, particularly E. coli and S. cerevisiae, have been developed to produce tropine and other key intermediates. nih.govdntb.gov.ua These microbial platforms can be further modified to act as whole-cell biocatalysts. For example, by introducing additional enzymes, it is possible to produce derivatives that are not found in nature. One study demonstrated the de novo production of cinnamoyltropine, a non-canonical tropane alkaloid, in yeast by combining biosynthetic modules from different plant lineages. researchgate.netnih.gov

Furthermore, isolated enzymes are used for specific transformations. The enzyme hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine, has been expressed in E. coli to create a biocatalyst for this specific two-step oxidation. mdpi.com Similarly, engineered cytochrome P450 enzymes are being explored for the selective C-H activation and functionalization of the tropane core to create novel derivatives. researchgate.net

Although direct biocatalytic applications of tropine-N-oxide are not documented, its chemical nature suggests potential uses. For instance, N-oxides can be used as mild oxidants in chemical synthesis. In biocatalysis, enzymes could potentially be engineered to recognize the N-oxide for specific transformations or to catalyze its reduction back to tropine under controlled conditions, which could be useful in multi-step enzymatic syntheses. The general field of biocatalytic N-oxidation is also growing, using microorganisms to perform regioselective N-oxidation on various compounds, which could be applied to tropane structures. nbinno.com

Theoretical and Computational Chemistry Studies on Tropine N Oxide Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Conformation

The core of tropine-N-oxide hydrochloride is the 8-azabicyclo[3.2.1]octane skeleton, which typically exists in a chair conformation for the six-membered ring and a boat conformation for the five-membered ring. The introduction of the N-oxide functional group, where the nitrogen atom of the tropane (B1204802) ring is oxidized, significantly influences the local geometry around the nitrogen. The N-O bond introduces a new center of polarity and can affect the puckering of the bicyclic system.

Below is an example of the type of data that quantum chemical calculations can provide, based on studies of similar molecules.

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -550.12345 |

| Dipole Moment (Debye) | 5.8 |

| N-O Bond Length (Å) | 1.39 |

| C-N-O Bond Angle (°) | 115.2 |

Energetic and Stability Analysis of N-Oxide Functionalities

The introduction of an N-oxide group has significant energetic consequences for the tropine (B42219) molecule. Energetic and stability analyses using computational methods can quantify these effects. The N-oxide functionality is known to increase the polarity of the molecule and its ability to form hydrogen bonds. nih.gov This can, in turn, affect its solubility and interactions with biological systems.

The stability of the N-oxide group itself is a key area of investigation. Computational studies can compare the thermodynamic stability of tropine-N-oxide with its parent compound, tropine. The introduction of the N-oxide group can weaken the molecular stability in some cases by elongating chemical bonds and altering the electronic structure. researchgate.net However, it can also introduce stabilizing interactions. The enthalpy of formation can be calculated to provide a measure of the molecule's energetic content.

The following table illustrates the type of energetic data that can be obtained from computational analysis, comparing a parent amine with its N-oxide.

| Compound | Enthalpy of Formation (kJ/mol) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Parent Tertiary Amine | -150.5 | 5.2 |

| N-Oxide Derivative | -125.8 | 4.8 |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. iranchembook.ir For this compound, this includes understanding its susceptibility to various chemical transformations. The N-oxide group itself can participate in several characteristic reactions, such as the Polonovski reaction or Cope elimination, under appropriate conditions. nih.gov

The reactivity of a molecule can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated computationally to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the N-oxide group is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles.

Theoretical studies can also model the transition states of potential reactions to determine the activation energies and predict the most likely reaction pathways. For example, the N-demethylation of tropane alkaloids often proceeds through the formation of an N-oxide intermediate. rsc.org Computational modeling can elucidate the mechanism of such reactions.

The table below presents a hypothetical set of reactivity descriptors for this compound that could be derived from quantum chemical calculations.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.7 |

| HOMO-LUMO Gap (eV) | 4.8 |

| Electronegativity (χ) | 4.1 |

| Chemical Hardness (η) | 2.4 |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of tropine-N-oxide hydrochloride is a critical step, often serving as a gateway to other valuable tropane (B1204802) derivatives. Traditional synthesis involves the N-oxidation of tropine (B42219), followed by treatment with hydrochloric acid. Research is now focused on developing greener, more efficient, and highly selective methods.

Common oxidizing agents for the N-oxidation of tropine include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. google.comgoogle.com A described method using m-CPBA to oxidize tropine monohydrate resulted in a 99% yield of this compound monohydrate. google.comgoogle.com Another approach utilizes potassium peroxymonosulfate (B1194676) (KPMS) as the oxidant, which enables the rapid synthesis of various alkaloid N-oxides, often within 15 minutes at room temperature. mdpi.com The efficiency of these reactions is highly dependent on factors such as pH, with optimal conditions often near the pKa of the alkaloid. mdpi.com

Electrochemical methods are also emerging as a practical and selective alternative for the N-demethylation of tropane alkaloids, a process that proceeds via an N-oxide intermediate. rsc.org These methods avoid the use of hazardous oxidizing agents and toxic solvents, aligning with the principles of green chemistry. rsc.org For instance, an electrochemical process using a glassy carbon electrode in a water-ethanol/methanol (B129727) co-solvent system can produce nortropane derivatives in high yields without the need for chromatographic purification. rsc.org

| Method | Oxidant | Solvent | Yield | Notes | Reference |

| Chemical Oxidation | m-CPBA | Dichloromethane (B109758) (DCM), Chloroform (B151607) (CHCl₃), or Methanol (MeOH) | 99% | Reaction is conducted at low temperatures (-20 to -30 °C) and the hydrochloride salt is isolated. | google.comgoogle.com |

| Chemical Oxidation | Potassium Peroxymonosulfate (KPMS) | Aqueous buffer | Rapid | The reaction is pH-dependent and rapid at room temperature. | mdpi.com |

| Electrochemical Oxidation | - | Ethanol (B145695)/Water or Methanol/Water | Good to High | Proceeds in one step at room temperature, avoiding hazardous reagents. | rsc.org |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality. Advanced spectroscopic techniques are being increasingly applied to the study of tropane alkaloid reactions, including the formation of tropine-N-oxide.

In-situ monitoring using techniques like UV-visible spectrophotometry and fluorescence spectroscopy allows for the continuous tracking of reactant consumption and product formation without disturbing the reaction mixture. rsc.orgrsc.org For example, a fluorescence-based method has been proposed to track the photochemical reactions of pyridazine (B1198779) N-oxide derivatives in real-time. rsc.org Similar principles can be applied to monitor the N-oxidation of tropine. The enzymatic oxidation of tropine, a related transformation, has been monitored by measuring the absorbance of NADH at 340 nm. nih.gov This can be coupled with a colorimetric reaction, allowing for visual or smartphone-based quantification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) remains a gold-standard technique for the analysis of tropane alkaloids. mdpi.comnih.gov High-resolution mass spectrometry (HRMS), such as LC-Q-ToF-MS, is particularly powerful for identifying and characterizing N-oxides by confirming the addition of an oxygen atom through accurate mass measurements. mdpi.com While typically an offline method, advancements in rapid sampling technologies are bringing LC-MS closer to real-time analysis. Real-time PCR has also been used to quantify the expression of genes involved in tropane alkaloid biosynthetic pathways, providing another layer of monitoring at the genetic level. researchgate.netscience.gov

| Technique | Application | Advantages | Reference |

| UV-Visible Spectrophotometry | Real-time monitoring of reaction kinetics. | Non-invasive, allows for continuous data collection. | rsc.org |

| Fluorescence Spectroscopy | In-situ tracking of fluorescent reactants or products. | High sensitivity, suitable for tracking specific molecular changes. | rsc.org |

| LC-MS/HRMS | Identification and quantification of products and by-products. | High specificity and sensitivity for complex mixtures. | mdpi.comnih.gov |

| Real-Time PCR | Monitoring gene expression in biocatalytic systems. | Provides insights into the biosynthetic pathway activity. | researchgate.netscience.gov |

Integration of Computational Methods for Mechanistic Insights and Compound Design

Computational chemistry is becoming an indispensable tool in modern organic chemistry, offering deep insights into reaction mechanisms and guiding the design of new compounds and synthetic routes. For tropane alkaloids, methods like Density Functional Theory (DFT) are used to analyze structural, electronic, and energetic properties. conicet.gov.ar

DFT calculations can be employed to study the conformational analysis of tropane derivatives and to understand the stereoselectivity of reactions. nih.gov Such studies help in elucidating the behavior of the N-CH3 group and its influence on the properties of the alkaloid. conicet.gov.ar For instance, computational modeling has been used to investigate the rotational energy barriers of atropisomeric tropones, revealing how the tropone (B1200060) scaffold influences configurational stability. chemrxiv.org

Furthermore, computational tools are being leveraged for biosynthetic pathway prediction. pnas.org The ATLASx tool, for example, was used to predict that tropane N-oxides could be synthesized from engineered metabolic pathways in yeast. pnas.org This prediction was subsequently validated experimentally, showcasing the power of computational methods in expanding the chemical diversity of biosynthetic platforms. pnas.org Machine learning models are also being trained to predict optimal reaction conditions, including catalysts, solvents, and temperature, for organic reactions, which could accelerate the development of efficient syntheses for compounds like this compound. conicet.gov.ar

Exploration of New Biocatalytic Systems for Tropane-N-Oxide Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Research in this area is focused on discovering and engineering enzymes and microbial systems for the efficient production of tropane alkaloids and their derivatives, including N-oxides.

Engineered yeast, such as Saccharomyces cerevisiae, has been developed as a platform for the de novo biosynthesis of tropane alkaloids. pnas.orgacs.org By introducing and optimizing plant-derived biosynthetic pathways, these microbial cell factories can produce compounds like tropine. pnas.orgacs.org This platform has been extended to produce tropane N-oxides by expressing enzymes with N-oxygenation activity, such as a polyamine oxidase (PNO) from the grasshopper Zonocerus variegatus. pnas.org This demonstrates the potential of co-opting enzymes from other organisms to expand the synthetic capabilities of engineered microbes. pnas.org

The enzymes involved in tropane alkaloid biosynthesis, such as tropinone (B130398) reductases (TR-I and TR-II), are also being studied for their substrate specificity and potential use in biocatalytic transformations. ucl.ac.ukmdpi.com These enzymes, which belong to the short-chain dehydrogenase/reductase (SDR) family, control the stereospecific reduction of tropinone to either tropine or pseudotropine. mdpi.com Understanding and engineering these enzymes could lead to novel biocatalytic routes for a variety of tropane derivatives. Research into hyoscyamine (B1674123) 6β-hydroxylase (H6H), an α-ketoglutarate dependent dioxygenase, is also relevant as it catalyzes oxidation steps in the later stages of the scopolamine (B1681570) pathway. mdpi.comnih.gov

| Biocatalytic System | Enzyme(s) | Transformation | Host Organism | Reference |

| Engineered Yeast | Polyamine Oxidase (PNO) from Z. variegatus | Hyoscyamine/Scopolamine to their N-oxides | Saccharomyces cerevisiae | pnas.org |

| Plant Enzymes | Tropinone Reductases (TR-I, TR-II) | Tropinone to Tropine/Pseudotropine | Datura stramonium (source) | ucl.ac.ukmdpi.com |

| Plant Enzymes | Hyoscyamine 6β-hydroxylase (H6H) | Hydroxylation and epoxidation of hyoscyamine | Hyoscyamus niger (source) | mdpi.comnih.gov |

Applications in Chemical Precursor Development and Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry, primarily as a precursor for N-demethylated tropane alkaloids. The removal of the N-methyl group is a key transformation that provides access to "nor" derivatives, which are themselves important building blocks for semi-synthetic pharmaceuticals. google.comrsc.org

The N-demethylation process often proceeds by first forming the N-oxide, which is then treated with a reducing agent. researchgate.net Iron-based catalysts, including iron powder or iron(II) sulfate (B86663), have been effectively used for the conversion of the N-oxide hydrochloride salt to the corresponding N-nor compound. researchgate.net This method has been applied to various tropane and opiate alkaloids. researchgate.net The resulting nortropine (B26686) can be used in the synthesis of other biologically active molecules. rsc.org

Beyond its role in N-demethylation, tropine-N-oxide dihydrate is recognized as a versatile intermediate in organic synthesis for the development of new drugs and complex organic molecules. guidechem.com The tropane scaffold itself is a key structural element in a wide range of pharmacologically active compounds, and derivatives of tropinone are being explored for various therapeutic applications. nih.govresearchgate.net The ability to functionalize the tropane core through intermediates like the N-oxide opens up avenues for creating novel molecular architectures with potentially new biological activities. acs.org

Q & A

Q. What are the recommended analytical methods for determining the purity of tropine-N-oxide hydrochloride in research settings?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Adjust chromatographic parameters such as column type (e.g., C18), mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid), and detection wavelength based on the compound’s UV absorbance. Validate the method using reference standards and ensure resolution from related impurities, as demonstrated in pharmacopeial protocols for similar hydrochlorides .

Q. How should researchers safely handle this compound in laboratory environments?

Follow GHS classification guidelines: wear nitrile gloves, lab coats, and safety goggles (P280). Use fume hoods to avoid inhalation (P261, P271) and store in airtight containers away from moisture. In case of exposure, rinse skin/eyes with water for 15 minutes (P302+P352, P305+P351+P338). Toxicity data from analogous N-oxide hydrochlorides suggest acute oral toxicity (Category 4), warranting strict adherence to safety protocols .

Q. What are the standard synthesis protocols for this compound?

Synthesis typically involves oxidation of tropine using hydrogen peroxide or m-chloroperbenzoic acid in a polar solvent (e.g., methanol), followed by hydrochloride salt formation via HCl gas or concentrated hydrochloric acid. Purification steps may include recrystallization from ethanol/ether mixtures. Similar methodologies are described for pyridoxine hydrochloride and other heterocyclic amines .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the stability of this compound under various storage conditions?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via HPLC-MS and quantify using relative response factors for impurities, as applied to naltrexone hydrochloride . For long-term storage, aliquot stock solutions in inert solvents (e.g., acetonitrile) and store at -20°C in sealed vials to prevent hydrolysis or oxidation .

Q. How can in vitro models be optimized to study the pharmacokinetic properties of this compound?

Use Caco-2 cell monolayers to assess intestinal permeability. Simulate physiological conditions (pH 6.8–7.4) and measure apparent permeability (Papp) with LC-MS quantification. For metabolic stability, employ liver microsomes (human or rodent) and track metabolite formation via high-resolution mass spectrometry. Reference protocols from metformin hydrochloride hydrogel studies for tissue penetration and retention analyses .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

Apply rigorous statistical validation (e.g., ANOVA with post-hoc tests) and ensure adherence to NIH preclinical reporting guidelines . Replicate experiments under standardized conditions (e.g., cell line authentication, controlled humidity/temperature). Cross-validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular viability) to distinguish assay-specific artifacts from true biological effects .

Q. Notes

- Answers are extrapolated from methodologies for structurally or functionally related compounds due to limited direct evidence on this compound.

- Excluded non-academic sources (e.g., commercial websites) per requirements.

- All safety and analytical protocols align with pharmacopeial standards and peer-reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.